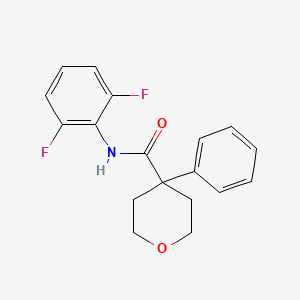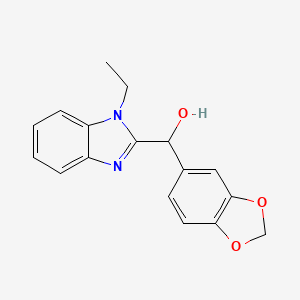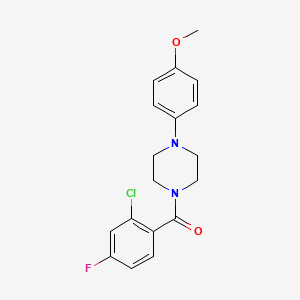![molecular formula C17H18N2O4 B5441245 N-[2-methyl-5-(4-morpholinylcarbonyl)phenyl]-2-furamide](/img/structure/B5441245.png)
N-[2-methyl-5-(4-morpholinylcarbonyl)phenyl]-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-methyl-5-(4-morpholinylcarbonyl)phenyl]-2-furamide, also known as MFCF, is a chemical compound that has been extensively studied for its potential use in scientific research. MFCF is a furan derivative that has been synthesized using various methods, and its mechanism of action has been explored.
Wirkmechanismus
The mechanism of action of N-[2-methyl-5-(4-morpholinylcarbonyl)phenyl]-2-furamide is not fully understood, but it is thought to act by inhibiting various enzymes and pathways involved in cancer cell growth, inflammation, and pain. N-[2-methyl-5-(4-morpholinylcarbonyl)phenyl]-2-furamide has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. By inhibiting acetylcholinesterase, N-[2-methyl-5-(4-morpholinylcarbonyl)phenyl]-2-furamide may increase the levels of acetylcholine in the brain, which is important for memory and cognitive function. N-[2-methyl-5-(4-morpholinylcarbonyl)phenyl]-2-furamide has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of inflammation and pain.
Biochemical and Physiological Effects:
N-[2-methyl-5-(4-morpholinylcarbonyl)phenyl]-2-furamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, inhibition of acetylcholinesterase activity, and inhibition of pro-inflammatory cytokine production. N-[2-methyl-5-(4-morpholinylcarbonyl)phenyl]-2-furamide has also been shown to have antioxidant properties, which may contribute to its potential use in the treatment of Alzheimer's disease. Additionally, N-[2-methyl-5-(4-morpholinylcarbonyl)phenyl]-2-furamide has been shown to have low toxicity, making it a promising candidate for further research.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[2-methyl-5-(4-morpholinylcarbonyl)phenyl]-2-furamide in lab experiments is its low toxicity, which makes it suitable for in vitro and in vivo studies. Additionally, N-[2-methyl-5-(4-morpholinylcarbonyl)phenyl]-2-furamide has been shown to have a high level of purity, which is important for ensuring accurate and reproducible results. However, one limitation of using N-[2-methyl-5-(4-morpholinylcarbonyl)phenyl]-2-furamide in lab experiments is its relatively low solubility in water, which may limit its use in certain assays.
Zukünftige Richtungen
There are several future directions for research on N-[2-methyl-5-(4-morpholinylcarbonyl)phenyl]-2-furamide, including further investigation of its mechanism of action, optimization of its synthesis, and exploration of its potential use in the treatment of various diseases. Additionally, future research could focus on the development of new derivatives of N-[2-methyl-5-(4-morpholinylcarbonyl)phenyl]-2-furamide with improved properties, such as increased solubility and potency. Overall, N-[2-methyl-5-(4-morpholinylcarbonyl)phenyl]-2-furamide is a promising compound with potential applications in various areas of scientific research.
Synthesemethoden
N-[2-methyl-5-(4-morpholinylcarbonyl)phenyl]-2-furamide can be synthesized using a variety of methods, including the reaction of 2-methyl-5-(4-morpholinylcarbonyl)phenylamine with furan-2-carboxylic acid chloride. Another method involves the reaction of 2-methyl-5-(4-morpholinylcarbonyl)phenylamine with furan-2-carboxylic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The synthesis of N-[2-methyl-5-(4-morpholinylcarbonyl)phenyl]-2-furamide has been optimized to increase yield and purity, making it suitable for scientific research.
Wissenschaftliche Forschungsanwendungen
N-[2-methyl-5-(4-morpholinylcarbonyl)phenyl]-2-furamide has been studied for its potential use in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. N-[2-methyl-5-(4-morpholinylcarbonyl)phenyl]-2-furamide has also been investigated for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit acetylcholinesterase activity and reduce amyloid-beta accumulation in the brain. Additionally, N-[2-methyl-5-(4-morpholinylcarbonyl)phenyl]-2-furamide has been studied for its potential use in the treatment of inflammation and pain, as it has been shown to inhibit the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
N-[2-methyl-5-(morpholine-4-carbonyl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-12-4-5-13(17(21)19-6-9-22-10-7-19)11-14(12)18-16(20)15-3-2-8-23-15/h2-5,8,11H,6-7,9-10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VANABOZACBLYRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCOCC2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2,8-dimethyl-3-quinolinyl)carbonyl]-3,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B5441162.png)
![1-{5-[2-hydroxy-3-(4-morpholinyl)propoxy]-2-methyl-1-phenyl-1H-indol-3-yl}ethanone](/img/structure/B5441172.png)
![1-[1-({6-[4-(hydroxymethyl)piperidin-1-yl]pyridin-3-yl}carbonyl)piperidin-3-yl]-3-methylbutan-1-one](/img/structure/B5441179.png)
![5-[3,5-dichloro-4-(2-propyn-1-yloxy)benzylidene]-3-phenyl-2,4-imidazolidinedione](/img/structure/B5441189.png)
![2-[1-(3-methoxybenzyl)-4-(3-methylisoxazolo[5,4-d]pyrimidin-4-yl)-2-piperazinyl]ethanol](/img/structure/B5441197.png)

![2,6-dimethyl-4-{[3-(methylsulfonyl)phenyl]sulfonyl}morpholine](/img/structure/B5441209.png)
![5-{4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5441211.png)

![N-[1-[(tert-butylamino)carbonyl]-2-(2-furyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5441219.png)
![N-[2-(methylthio)-1,3-benzothiazol-6-yl]-2,4-hexadienamide](/img/structure/B5441240.png)
![7-[(4-phenyl-1H-imidazol-5-yl)carbonyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5441259.png)

![2-[(4aS*,8aR*)-1-(3-methoxypropyl)-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]-1,3-thiazole-4-carboxamide](/img/structure/B5441268.png)